2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide
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Overview
Description
N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic compound that features both an imidazole ring and a benzamide moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, a common structural motif in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multi-step process involving the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Benzamide Moiety: The benzamide group can be introduced via the reaction of the imidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Thiols, amines, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The benzamide moiety can further enhance binding affinity through additional interactions with the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-2-(1H-imidazole-2-carbonyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
N-Allyl-2-(1H-imidazole-2-carbonyl)phenol: Similar structure but with a phenol group instead of a benzamide group.
Uniqueness
N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide is unique due to the combination of the imidazole ring and the benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Properties
CAS No. |
62366-84-1 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H13N3O2/c1-2-7-17-14(19)11-6-4-3-5-10(11)12(18)13-15-8-9-16-13/h2-6,8-9H,1,7H2,(H,15,16)(H,17,19) |
InChI Key |
YRSUASLDIAHXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Origin of Product |
United States |
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